N-(4-Fluoro-3-phenoxybenzoyl)glycine
Description
N-(4-Fluoro-3-phenoxybenzoyl)glycine is a glycine derivative characterized by a 4-fluoro-3-phenoxybenzoyl moiety attached to the amino group of glycine. This structure combines a fluorinated aromatic ring with a phenoxy substituent, which may influence its physicochemical and biological properties.
Properties
CAS No. |
674773-69-4 |
|---|---|
Molecular Formula |
C15H12FNO4 |
Molecular Weight |
289.26 g/mol |
IUPAC Name |
2-[(4-fluoro-3-phenoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-7-6-10(15(20)17-9-14(18)19)8-13(12)21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
FKBUSSNFHYRRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)NCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-phenoxybenzoyl)glycine typically involves the reaction of 4-fluoro-3-phenoxybenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-phenoxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-Fluoro-3-phenoxybenzoyl)glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interactions with enzymes and receptors.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-phenoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. For instance, it has been shown to interact with the human estrogen receptor, although its activity is significantly lower than that of natural estrogens .
Comparison with Similar Compounds
N-(p-Chlorobenzyl)glycine (Npcb)
- Structural Features : Para-chlorobenzyl group attached to glycine .

- Key Differences: The target compound features a fluorinated phenoxybenzoyl group, whereas Npcb has a non-fluorinated benzyl group with a chlorine substituent.
- Implications: Chlorine’s electron-withdrawing effect may enhance stability but reduce solubility compared to fluorine.
N-(Benzyloxycarbonyl)glycine Derivatives
- Example Compound : N-(Benzyloxycarbonyl)glycine benzylamide (Compound 16) .
- Structural Features : Benzyloxycarbonyl (Cbz) and benzylamide groups.
- Biological Activity : Demonstrated potent anticonvulsant activity (ED50 = 4.8 mg/kg in MES test), comparable to phenytoin .
- Comparison: The Cbz group introduces a carbamate linkage, differing from the target’s benzoyl-phenoxy system. Fluorine in the target may improve metabolic resistance compared to the Cbz group’s susceptibility to enzymatic cleavage.
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
- Structural Features : Fluorinated benzothiazol ring with N-methylglycine .
- Key Differences: The benzothiazol heterocycle contrasts with the target’s phenoxybenzoyl group. Methylation of glycine’s nitrogen may alter pharmacokinetics (e.g., reduced renal clearance).
Data Table: Key Attributes of Analogues
Research Findings and Implications
Fluorine’s Role: Fluorine in the target compound likely enhances lipophilicity and metabolic stability compared to chlorine in Npcb or hydrogen in non-fluorinated analogs .
Phenoxy vs.
Heterocyclic Systems: Benzothiazol-based derivatives (e.g., ) highlight the importance of aromatic heterocycles in modulating bioactivity, though their mechanisms may differ from benzoyl-phenoxy systems.
Anticonvulsant Potential: Analogues like Compound 16 demonstrate glycine derivatives’ applicability in neurological disorders, suggesting the target compound could be optimized for similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

